molecular formula C14H17IN6OS B1442577 2-[(4-allyl-5-{[(4-iodophenyl)amino]methyl}-4H-1,2,4-triazol-3-yl)thio]acetohydrazide CAS No. 1306738-91-9

2-[(4-allyl-5-{[(4-iodophenyl)amino]methyl}-4H-1,2,4-triazol-3-yl)thio]acetohydrazide

Cat. No. B1442577
M. Wt: 444.3 g/mol
InChI Key: OWBSENATMOVZME-UHFFFAOYSA-N
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Description

This compound is a derivative of 1,2,4-triazole . It has a molecular formula of C18H23IN6OS . It’s available for purchase from various chemical suppliers .


Molecular Structure Analysis

The molecular structure of this compound includes an iodophenyl group, an allyl group, and a 1,2,4-triazole ring . The exact structure can be found in chemical databases .


Chemical Reactions Analysis

While specific chemical reactions involving this compound are not detailed in the search results, 1,2,4-triazole derivatives have been studied for their antimicrobial potency .

Scientific Research Applications

Overview

The compound "2-[(4-allyl-5-{[(4-iodophenyl)amino]methyl}-4H-1,2,4-triazol-3-yl)thio]acetohydrazide" belongs to the class of 1,2,4-triazole derivatives, which have garnered significant interest in scientific research due to their diverse biological activities and applications in medicinal chemistry. While specific literature on this compound may be limited, insights can be drawn from research on 1,2,4-triazole derivatives to understand potential applications and areas of interest.

Antimicrobial and Antifungal Activities

1,2,4-triazole derivatives have been extensively studied for their antimicrobial and antifungal properties. These compounds exhibit broad-spectrum activity against various strains of bacteria and fungi, making them potential candidates for developing new antimicrobial agents. The triazole ring's presence contributes to their stability and enhances their interaction with biological targets, such as enzymes involved in the synthesis of essential components of microbial cells (Kaplaushenko, 2019).

Anticancer Potential

Research has also highlighted the anticancer potential of 1,2,4-triazole derivatives. These compounds can interfere with the proliferation of cancer cells by targeting specific pathways involved in cell growth and survival. Their ability to bind to various enzymes and receptors implicated in cancer progression is of particular interest for developing novel chemotherapeutic agents (Ohloblina, 2022).

Antioxidant Properties

The antioxidant properties of 1,2,4-triazole derivatives are another area of interest. These compounds can scavenge free radicals and protect cells from oxidative stress, which is associated with numerous diseases, including neurodegenerative disorders and cardiovascular diseases. The presence of a thiogroup in some 1,2,4-triazole derivatives enhances their antioxidant activity, making them potential candidates for developing new therapeutic agents (Kaplaushenko, 2019).

Agricultural Applications

In addition to their medicinal applications, 1,2,4-triazole derivatives have been explored for their utility in agriculture. They have been used as the basis for developing plant growth regulators, fungicides, and herbicides. The versatility of the triazole ring allows for the synthesis of compounds with specific actions on plants, contributing to increased crop yields and protection against various plant diseases (Nazarov et al., 2021).

Safety And Hazards

Safety information and hazards related to this compound are not specified in the search results. For safety and handling instructions, it’s recommended to refer to the product’s Material Safety Data Sheet (MSDS) provided by the manufacturer .

properties

IUPAC Name

2-[[5-[(4-iodoanilino)methyl]-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanyl]acetohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17IN6OS/c1-2-7-21-12(8-17-11-5-3-10(15)4-6-11)19-20-14(21)23-9-13(22)18-16/h2-6,17H,1,7-9,16H2,(H,18,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWBSENATMOVZME-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1C(=NN=C1SCC(=O)NN)CNC2=CC=C(C=C2)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17IN6OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001110264
Record name Acetic acid, 2-[[5-[[(4-iodophenyl)amino]methyl]-4-(2-propen-1-yl)-4H-1,2,4-triazol-3-yl]thio]-, hydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001110264
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

444.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(4-allyl-5-{[(4-iodophenyl)amino]methyl}-4H-1,2,4-triazol-3-yl)thio]acetohydrazide

CAS RN

1306738-91-9
Record name Acetic acid, 2-[[5-[[(4-iodophenyl)amino]methyl]-4-(2-propen-1-yl)-4H-1,2,4-triazol-3-yl]thio]-, hydrazide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1306738-91-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Acetic acid, 2-[[5-[[(4-iodophenyl)amino]methyl]-4-(2-propen-1-yl)-4H-1,2,4-triazol-3-yl]thio]-, hydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001110264
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-[(4-allyl-5-{[(4-iodophenyl)amino]methyl}-4H-1,2,4-triazol-3-yl)thio]acetohydrazide
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2-[(4-allyl-5-{[(4-iodophenyl)amino]methyl}-4H-1,2,4-triazol-3-yl)thio]acetohydrazide
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2-[(4-allyl-5-{[(4-iodophenyl)amino]methyl}-4H-1,2,4-triazol-3-yl)thio]acetohydrazide
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2-[(4-allyl-5-{[(4-iodophenyl)amino]methyl}-4H-1,2,4-triazol-3-yl)thio]acetohydrazide
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2-[(4-allyl-5-{[(4-iodophenyl)amino]methyl}-4H-1,2,4-triazol-3-yl)thio]acetohydrazide
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2-[(4-allyl-5-{[(4-iodophenyl)amino]methyl}-4H-1,2,4-triazol-3-yl)thio]acetohydrazide

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